Cas no 711-94-4 (3-methoxy-6-nitro-1H-indazole)

3-Methoxy-6-nitro-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 3-position and a nitro group at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization, while the methoxy group contributes to stability and solubility in organic solvents. Its well-defined molecular framework allows for precise modifications in medicinal chemistry applications, particularly in the development of kinase inhibitors and other bioactive molecules. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
3-methoxy-6-nitro-1H-indazole structure
3-methoxy-6-nitro-1H-indazole structure
Product Name:3-methoxy-6-nitro-1H-indazole
CAS No:711-94-4
MF:C8H7N3O3
MW:193.159481287003
CID:545918
PubChem ID:68443492
Update Time:2025-10-29

3-methoxy-6-nitro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole, 3-methoxy-6-nitro-
    • 3-Methoxy-6-nitro-1H-indazole
    • DTXSID40738350
    • PB25800
    • CS-0057602
    • SCHEMBL2926065
    • OZYWKOVKYCUERD-UHFFFAOYSA-N
    • 711-94-4
    • P13044
    • DB-228696
    • 3-methoxy-6-nitro-1H-indazole
    • Inchi: 1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10)
    • InChI Key: OZYWKOVKYCUERD-UHFFFAOYSA-N
    • SMILES: O(C)C1C2C=CC(=CC=2NN=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 193.04881
  • Monoisotopic Mass: 193.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 83.7Ų

Experimental Properties

  • PSA: 81.05

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3-methoxy-6-nitro-1H-indazole Suppliers

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(CAS:711-94-4)3-methoxy-6-nitro-1H-indazole
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:59
Price ($):304.0
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Additional information on 3-methoxy-6-nitro-1H-indazole

Professional Introduction to Compound with CAS No. 711-94-4 and Product Name: 3-methoxy-6-nitro-1H-indazole

Compound with the CAS number 711-94-4 is a significant chemical entity in the pharmaceutical and biotechnology sectors. This compound, more specifically identified by the product name 3-methoxy-6-nitro-1H-indazole, has garnered considerable attention due to its unique structural and functional properties. The indazole core, combined with methoxy and nitro substituents, imparts distinct reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.

The chemical structure of 3-methoxy-6-nitro-1H-indazole consists of a benzene ring fused to a pyrrole ring, with a methoxy group at the 3-position and a nitro group at the 6-position. This arrangement not only contributes to its stability but also enhances its interaction with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a delicate balance that can be exploited in drug design, particularly in modulating binding affinity and selectivity.

In recent years, there has been growing interest in indazole derivatives due to their demonstrated efficacy in various therapeutic areas. The nitro group in 3-methoxy-6-nitro-1H-indazole is particularly noteworthy, as it can participate in hydrogen bonding interactions and influence the electronic properties of the molecule. These characteristics make it an attractive scaffold for developing novel compounds targeting neurological disorders, infectious diseases, and cancer.

One of the most compelling aspects of 3-methoxy-6-nitro-1H-indazole is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to create derivatives with enhanced pharmacological profiles. For instance, studies have shown that modifications at the 5-position or 7-position of the indazole ring can significantly alter the compound's bioactivity. This flexibility underscores the importance of 3-methoxy-6-nitro-1H-indazole in medicinal chemistry.

The synthesis of 3-methoxy-6-nitro-1H-indazole typically involves multi-step organic reactions, starting from readily available precursors such as indole. The methoxylation and nitration steps are critical and require precise control to achieve high yields and purity. Advances in catalytic methods have improved the efficiency of these transformations, making large-scale production more feasible.

Recent research has highlighted the biological activity of 3-methoxy-6-nitro-1H-indazole and its derivatives. For example, studies have demonstrated its potential as an antimicrobial agent, particularly against resistant bacterial strains. The nitro group's ability to interact with bacterial enzymes has been explored as a mechanism for disrupting metabolic pathways. Additionally, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation.

The pharmacokinetic properties of 3-methoxy-6-nitro-1H-indazole are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Preclinical studies have provided insights into its bioavailability and potential side effects, guiding further development efforts.

In conclusion, 3-methoxy-6-nitro-1H-indazole (CAS No. 711-94-4) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and biological activity make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic uses for indazole derivatives, compounds like 3-methoxy-6-nitro-1H-indazole will undoubtedly play a pivotal role in shaping future treatments for various diseases.

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(CAS:711-94-4)3-methoxy-6-nitro-1H-indazole
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Purity:99%
Quantity:1g
Price ($):304.0
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